molecular formula C13H7F3N2S B2369071 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile CAS No. 338777-54-1

2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile

Cat. No.: B2369071
CAS No.: 338777-54-1
M. Wt: 280.27
InChI Key: DXLXLJYZWUXNQY-QGMBQPNBSA-N
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Description

2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile is an organic compound that belongs to the class of trifluoromethylbenzenes. This compound is characterized by the presence of a trifluoromethyl group attached to a benzene ring, which is further connected to a thiophene ring through a carbonitrile group. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile typically involves the condensation of 2-(trifluoromethyl)benzaldehyde with 3-aminothiophene-2-carbonitrile. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the reaction conditions such as temperature, pressure, and solvent choice may be optimized to achieve the desired purity and yield.

Chemical Reactions Analysis

Types of Reactions

2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Used in the development of new materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)oxypropanoic acid
  • N′-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide

Uniqueness

Compared to similar compounds, 2-({(E)-[2-(trifluoromethyl)phenyl]methylidene}amino)-3-thiophenecarbonitrile stands out due to its unique combination of a trifluoromethyl group and a thiophene ring. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]thiophene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7F3N2S/c14-13(15,16)11-4-2-1-3-10(11)8-18-12-9(7-17)5-6-19-12/h1-6,8H/b18-8+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXLXLJYZWUXNQY-QGMBQPNBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=NC2=C(C=CS2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/C2=C(C=CS2)C#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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